

spectroscopic comparison of 3-Vinylaniline and 3-ethylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Vinylaniline

Cat. No.: B102275

[Get Quote](#)

A Spectroscopic Showdown: 3-Vinylaniline vs. 3-Ethylaniline

For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of **3-vinylaniline** and 3-ethylaniline, two closely related aromatic amines. By examining their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectra, we can elucidate the key structural distinctions and their impact on the physicochemical properties of these molecules.

The primary difference between **3-vinylaniline** and 3-ethylaniline lies in the substituent at the third position of the aniline ring: a vinyl group ($-\text{CH}=\text{CH}_2$) versus an ethyl group ($-\text{CH}_2\text{CH}_3$). This seemingly minor variation—the presence of a double bond in the vinyl substituent—introduces significant electronic and structural changes that are readily observable through various spectroscopic techniques.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **3-vinylaniline** and 3-ethylaniline.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Assignment	3-Vinylaniline Chemical Shift (δ , ppm)	3-Ethylaniline Chemical Shift (δ , ppm)
-NH ₂	~3.7 (br s)	~3.6 (br s)
Aromatic CH	6.60-7.20 (m)	6.50-7.10 (m)
Vinyl CH=	6.67 (dd)	-
Vinyl =CH ₂	5.73 (d), 5.27 (d)	-
Ethyl -CH ₂ -	-	2.55 (q)
Ethyl -CH ₃	-	1.22 (t)

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃)

Assignment	3-Vinylaniline Chemical Shift (δ , ppm)	3-Ethylaniline Chemical Shift (δ , ppm)[1]
Aromatic C-N	~146	~146
Aromatic C-substituent	~138	~145
Aromatic CH	~113-129	~113-129
Vinyl CH=	~136	-
Vinyl =CH ₂	~114	-
Ethyl -CH ₂ -	-	~29
Ethyl -CH ₃	-	~15

Table 3: Key IR Absorption Bands (liquid film)

Vibrational Mode	3-Vinylaniline (cm ⁻¹)	3-Ethylaniline (cm ⁻¹) [2]
N-H Stretch	3450-3300 (two bands)	3450-3300 (two bands)
Aromatic C-H Stretch	3100-3000	3100-3000
Aliphatic C-H Stretch	-	2960-2850
C=C Stretch (vinyl)	~1630	-
C=C Stretch (aromatic)	~1600, ~1490	~1600, ~1490

Table 4: Mass Spectrometry Data (Electron Ionization)

Parameter	3-Vinylaniline	3-Ethylaniline [3]
Molecular Ion (M ⁺)	m/z 119	m/z 121
Key Fragment	m/z 118 ([M-H] ⁺)	m/z 106 ([M-CH ₃] ⁺)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

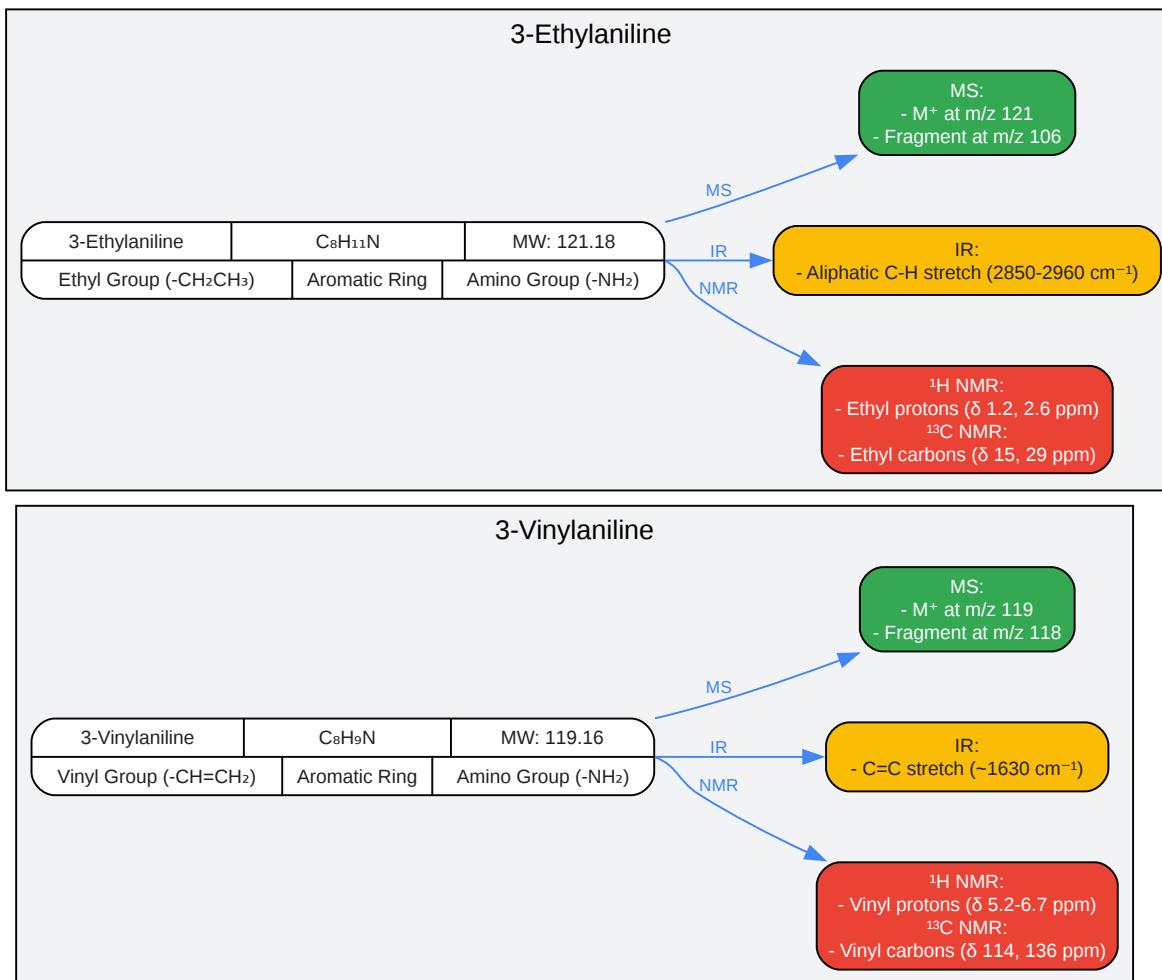
¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer (e.g., 400 MHz). Samples were prepared by dissolving approximately 10-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a larger sample size (50-100 mg) may be required for optimal signal-to-noise. Spectra were recorded at room temperature with a sufficient number of scans to obtain a clear spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using an FT-IR spectrometer. For liquid samples, a small drop of the neat liquid was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[\[4\]](#) Alternatively, an Attenuated Total Reflectance (ATR) accessory can

be used by placing a drop of the sample directly on the ATR crystal.^[4] The spectra were recorded over the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)


Mass spectra were acquired using a GC-MS system. The gas chromatograph was equipped with a capillary column suitable for separating aromatic amines (e.g., a 5% diphenyl - 95% dimethylpolysiloxane column).^[5] The mass spectrometer was operated in electron ionization (EI) mode.^[6] A small amount of the sample was dissolved in a volatile solvent and injected into the GC. The mass spectrum was recorded as the compound eluted from the column.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra were recorded on a dual-beam UV-Vis spectrophotometer. Dilute solutions of the analytes were prepared in a suitable solvent (e.g., ethanol or cyclohexane). The absorbance was measured over a wavelength range of approximately 200-400 nm using a quartz cuvette with a 1 cm path length.

Visualization of Spectroscopic Differentiation

The following diagram illustrates the key structural features of **3-vinylaniline** and **3-ethylaniline** and how they give rise to distinct spectroscopic signals.

[Click to download full resolution via product page](#)

Caption: Structural differences and their spectroscopic signatures.

Discussion of Spectroscopic Differences

The presence of the vinyl group in **3-vinylaniline** introduces distinct features in its spectra compared to 3-ethylaniline.

- **NMR Spectroscopy:** In the ^1H NMR spectrum, the vinylic protons of **3-vinylaniline** give rise to characteristic signals in the olefinic region (δ 5.0-7.0 ppm), which are absent in the spectrum of 3-ethylaniline. Conversely, the ^1H NMR spectrum of 3-ethylaniline displays a quartet and a triplet corresponding to the ethyl group's methylene and methyl protons, respectively. The ^{13}C NMR spectra show a similar trend, with two additional signals in the olefinic region for **3-vinylaniline** and two aliphatic signals for 3-ethylaniline.
- **IR Spectroscopy:** The most notable difference in the IR spectra is the presence of a C=C stretching vibration at approximately 1630 cm^{-1} for **3-vinylaniline**, indicative of the vinyl group. 3-Ethylaniline, lacking this double bond, instead shows characteristic aliphatic C-H stretching absorptions in the $2850\text{-}2960\text{ cm}^{-1}$ region.^[7] Both compounds exhibit the characteristic two-band N-H stretching of a primary amine and aromatic C-H and C=C stretching vibrations.
- **Mass Spectrometry:** The molecular ion peak in the mass spectrum of 3-ethylaniline appears at m/z 121, while for **3-vinylaniline**, it is at m/z 119, consistent with their respective molecular weights. A key fragmentation pathway for 3-ethylaniline involves the loss of a methyl group (CH_3) to give a prominent peak at m/z 106. For **3-vinylaniline**, a common fragmentation is the loss of a hydrogen atom, resulting in a fragment at m/z 118.
- **UV-Vis Spectroscopy:** The vinyl group in **3-vinylaniline** is a chromophore that can conjugate with the benzene ring. This extended conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption maxima compared to 3-ethylaniline.

In conclusion, the spectroscopic comparison of **3-vinylaniline** and 3-ethylaniline provides a clear illustration of how subtle changes in molecular structure can be readily identified and characterized. These analytical techniques are essential tools for confirming the identity, purity, and structure of chemical compounds in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-ETHYLANILINE(587-02-0) 13C NMR spectrum [chemicalbook.com]
- 2. 3-ETHYLANILINE(587-02-0) IR Spectrum [chemicalbook.com]
- 3. Aniline, 3-ethyl- [webbook.nist.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. homework.study.com [homework.study.com]
- To cite this document: BenchChem. [spectroscopic comparison of 3-Vinylaniline and 3-ethylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102275#spectroscopic-comparison-of-3-vinylaniline-and-3-ethylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com